N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide
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Overview
Description
N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylcarbonyl group attached to an aminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. For instance, in the case of its antitubercular activity, the compound is believed to interfere with the fatty acid synthesis pathway of Mycobacterium tuberculosis, thereby inhibiting the growth and replication of the bacteria . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine ring structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with notable antimicrobial activity.
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: Known for its antimycobacterial activity.
Uniqueness: N-[2-(benzoylamino)ethyl]-2-pyrazinecarboxamide is unique due to its specific structural features, such as the phenylcarbonyl group attached to the aminoethyl chain
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-(2-benzamidoethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-4-2-1-3-5-11)17-8-9-18-14(20)12-10-15-6-7-16-12/h1-7,10H,8-9H2,(H,17,19)(H,18,20) |
InChI Key |
GLVKKWFVHDGEQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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